molecular formula C7H11F2NO2 B1472625 2,2-Difluorocyclohexanamine formate CAS No. 1487500-95-7

2,2-Difluorocyclohexanamine formate

Cat. No.: B1472625
CAS No.: 1487500-95-7
M. Wt: 179.16 g/mol
InChI Key: YYIKJRCSVYAPIN-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexanamine formate is a useful research compound. Its molecular formula is C7H11F2NO2 and its molecular weight is 179.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,2-Difluorocyclohexanamine formate plays a vital role in biochemical reactions due to its strong reducing properties. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with formate dehydrogenase, an enzyme that catalyzes the oxidation of formate to carbon dioxide . This interaction is essential for the regeneration of NAD(P)H, which is crucial for various metabolic processes. Additionally, this compound can interact with other oxidoreductases, influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of formate dehydrogenase, leading to changes in the levels of NAD(P)H and subsequently affecting metabolic fluxes . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular responses and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of formate dehydrogenase, facilitating the transfer of electrons and the oxidation of formate to carbon dioxide . This binding interaction is crucial for the enzyme’s catalytic activity and stability. Additionally, the compound can inhibit or activate other enzymes by altering their conformation and binding affinity for substrates . These molecular interactions lead to changes in gene expression and metabolic pathways, influencing overall cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. The compound is relatively stable under standard storage conditions, but its effects on cellular function can change over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . These changes are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to formate metabolism . It interacts with enzymes such as formate dehydrogenase and other oxidoreductases, influencing the levels of NAD(P)H and other metabolites . These interactions can affect metabolic fluxes and the overall metabolic state of the cell. Additionally, the compound can modulate the activity of enzymes involved in the folate-mediated one-carbon metabolism pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is soluble in water, ethanol, and ether, facilitating its distribution across different cellular compartments. It can interact with transporters that facilitate its uptake and localization within cells, influencing its accumulation and activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate enzymes and biomolecules within the cell .

Properties

IUPAC Name

(1-amino-2,2-difluorocyclohexyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-6(9)3-1-2-4-7(6,10)12-5-11/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIKJRCSVYAPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)(N)OC=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluorocyclohexanamine formate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.